3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid
Overview
Description
“3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid” is a chemical compound with the IUPAC name (2E)-3-[4-chloro-3-(trifluoromethyl)phenyl]-2-propenoic acid . It has a molecular weight of 250.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ . This code provides a detailed description of the compound’s molecular structure.
Scientific Research Applications
Crystallography and Molecular Structure
The compound exhibits interesting crystallographic properties, such as forming hydrogen-bonded dimers with different conformations, as evidenced in the study of its Z-isomer (Swenson, Lu, & Burton, 1997). This characteristic is crucial for understanding the molecular interactions and stability of the compound in solid state.
Synthetic Chemistry Applications
In synthetic chemistry, the compound serves as a versatile intermediate. For instance, palladium-catalyzed cross-coupling reactions have been employed to selectively synthesize 3,3-disubstituted prop-2-enoic acids, showcasing the compound's utility in constructing complex molecular architectures (Abarbri, Thibonnet, Parrain, & Duchěne, 2002). Additionally, its transformation into various amides and hydrazides indicates its potential in creating bioactive molecules or materials with specific functionalities (Andreev et al., 2021).
Material Science and Photonic Applications
In material science, derivatives of this compound have shown promise in the field of photonics, particularly in liquid crystal display (LCD) technology. The synthesis of thiophene-based prop-2-enoates from derivatives of the compound has demonstrated their efficacy in promoting excellent photoalignment of nematic liquid crystals, which is crucial for the performance of LCDs (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Coordination Chemistry and Biological Properties
The compound's derivatives have been explored in coordination chemistry, leading to the synthesis of transition metal carboxylates with potential biocidal properties. These complexes have been tested for antimicrobial activity, indicating the compound's applicability in developing new antimicrobial agents (Shahzadi, Ali, Jabeen, Kanwal, Rafique, & Khan, 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to target themitochondrial complex III , which plays a crucial role in the electron transport chain and energy production in cells.
Mode of Action
It’s known that compounds targeting mitochondrial complex iii inhibit the electron transport chain, disrupting atp production and leading to cell death .
Biochemical Pathways
electron transport chain and oxidative phosphorylation . This can lead to a decrease in ATP production, disrupting cellular processes and potentially leading to cell death .
Result of Action
Inhibition of mitochondrial complex iii can lead to a decrease in atp production, disrupting cellular processes and potentially leading to cell death .
properties
IUPAC Name |
(E)-3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJREWRGOKGII-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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